molecular formula C7H6F2N2O B2806986 (2,5-Difluorophenyl)urea CAS No. 460346-05-8

(2,5-Difluorophenyl)urea

Cat. No. B2806986
CAS RN: 460346-05-8
M. Wt: 172.135
InChI Key: HQQZCTWUDKJFMT-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)urea, also known as DFP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white powder that is soluble in polar solvents such as water, ethanol, and methanol. DFP is an important intermediate in the synthesis of various organic compounds and has been used in the development of new drugs.

Scientific Research Applications

Herbicide Research

(2,5-Difluorophenyl)urea derivatives have been studied for their use as selective herbicides in agriculture. Gardner et al. (1985) evaluated analogs of this compound and found that the N-cyclopropyl-, N-n-butyl-, and N-n-pentyl-derivatives of 2,5-difluorophenyl urea demonstrated significant herbicidal activity. These compounds showed strong correlation with phytotoxicity in post-emergence application, which could be beneficial in grain sorghum cultivation (Gardner et al., 1985).

Crystallography and Molecular Structure

Research on 2,5-difluorophenyl urea derivatives has also contributed to the field of crystallography and understanding molecular structures. Yan et al. (2007, 2008) explored the crystal structures of various derivatives, analyzing their molecular conformations and intermolecular hydrogen bonding patterns. This type of research aids in the understanding of molecular interactions and stability, which is crucial in the development of new chemical compounds (Yan et al., 2007), (Yan et al., 2008).

Antitrypanosomal Activity

A significant application of urea derivatives, including (2,5-difluorophenyl)urea, is in the development of drugs for human African trypanosomiasis. Patrick et al. (2017) found that specific analogues of urea derivatives were potent against Trypanosoma brucei, the causative agent of this disease. Their research highlights the potential of these compounds in creating effective treatments for neglected tropical diseases (Patrick et al., 2017).

Insecticide Research

Studies have also focused on the use of 2,5-difluorophenyl urea derivatives as insecticides. Research on compounds like 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl) urea has shown their effectiveness in inhibiting chitin synthesis in insects, which is crucial for their development and survival. This line of research has implications for controlling agricultural pests and disease vectors (Deul et al., 1978).

Renewable Resource-Based Polymers

Another interesting application of urea derivatives is in the synthesis of polymers from renewable resources. Amarasekara et al. (2009) explored the condensation of 2,5-diformylfuran (a renewable resource-based monomer) with urea to create a new type of crystalline polymer resin. This research contributes to the development of sustainable materials and eco-friendly manufacturing processes (Amarasekara et al., 2009).

Drug Design and Development

Lastly, the urea functionality, including that of 2,5-difluorophenyl urea, is increasingly being used in drug design due to its unique hydrogen bonding capabilities. This characteristic makes it useful for creating specific drug-target interactions and modulating the selectivity, stability, and toxicity of lead molecules in medicinal chemistry (Jagtap et al., 2017).

Safety and Hazards

Urea is flammable, harmful if swallowed, and may cause skin and eye irritation .

properties

IUPAC Name

(2,5-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQZCTWUDKJFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,5-difluorophenyl isocyanate (1 g, 6.45 mmol) in tetrahydrofuran (50 mL) at 0° C. was added a 28% aqueous solution of ammonia (30 mL). The mixture was stirred for 1 h allowing the temperature to warm up to room temperature, then concentrated under reduced pressure, taken into water and filtered. The solid was washed twice with water and with ether, then dried at 65° C. under reduced pressure to give 740 mg (67%) of intermediate 6.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
67%

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